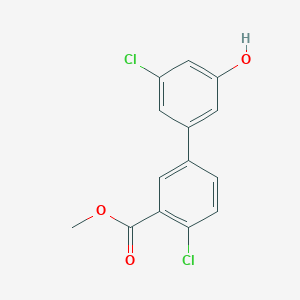![molecular formula C15H12ClFO3 B6382167 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% CAS No. 1261951-78-3](/img/structure/B6382167.png)
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% (hereinafter referred to as 2-CEF) is a synthetic compound that is used in a variety of scientific research and laboratory experiments. It is a colorless, crystalline solid, and is soluble in methanol, ethanol, and acetone. In the scientific community, 2-CEF is known for its ability to bind to a wide range of proteins and enzymes, making it a valuable tool for studying the structure and function of proteins and enzymes.
Scientific Research Applications
2-CEF has a wide range of applications in scientific research. It has been used to study the structure and function of proteins and enzymes, as well as to study the binding of drugs to proteins. It has also been used in the study of the regulation of gene expression and the modulation of protein-protein interactions. In addition, 2-CEF has been used in the development of new drugs and in the study of the mechanisms of drug action.
Mechanism of Action
2-CEF binds to proteins and enzymes by forming a covalent bond with the amino acid cysteine. This bond is formed through a nucleophilic displacement reaction, in which the chlorine atom of 2-CEF displaces the sulfur atom of cysteine. This binding process is reversible, allowing for the release of the bound protein or enzyme.
Biochemical and Physiological Effects
2-CEF has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. In addition, 2-CEF has been found to modulate the activity of several transcription factors and to inhibit the activity of several G-protein coupled receptors.
Advantages and Limitations for Lab Experiments
2-CEF has several advantages for laboratory experiments. It is relatively easy to synthesize and can be purified through recrystallization. In addition, it is stable at room temperature and has a high binding affinity for proteins and enzymes. However, 2-CEF is toxic and should be handled with caution.
Future Directions
The potential applications of 2-CEF are numerous. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. In addition, 2-CEF could be used to study the regulation of gene expression and the modulation of protein-protein interactions. Finally, 2-CEF could be used to study the mechanisms of drug action and to develop new therapeutic agents.
Synthesis Methods
2-CEF is synthesized through a two-step process. The first step involves the reaction of 4-ethoxycarbonyl-3-fluorophenol with sodium hydroxide to form a sodium salt. This salt is then reacted with chloroacetic acid to form 2-CEF. The reaction is carried out in aqueous ethanol and the product is purified by recrystallization.
properties
IUPAC Name |
ethyl 4-(4-chloro-3-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-15(19)11-5-3-9(7-13(11)17)10-4-6-12(16)14(18)8-10/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVVVGAVZUESGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686168 |
Source


|
| Record name | Ethyl 4'-chloro-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol | |
CAS RN |
1261951-78-3 |
Source


|
| Record name | Ethyl 4'-chloro-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)








